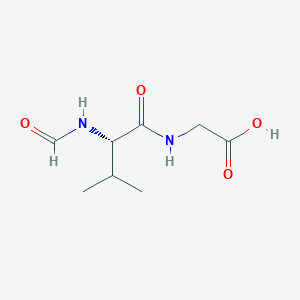![molecular formula C16H16N2O4 B162828 Dietil [2,2'-bipiridina]-4,4'-dicarboxilato CAS No. 1762-42-1](/img/structure/B162828.png)
Dietil [2,2'-bipiridina]-4,4'-dicarboxilato
Descripción general
Descripción
Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is an organic compound belonging to the bipyridine family. It consists of two pyridine rings connected by a single bond, with carboxylate ester groups attached to the 4 and 4’ positions. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various metal ions.
Aplicaciones Científicas De Investigación
Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound and its metal complexes are investigated for their potential as DNA intercalators and anti-tumor agents.
Medicine: Research explores its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the development of materials for organic electronics and as a precursor for the synthesis of other functionalized bipyridine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2,2’-bipyridine]-4,4’-dicarboxylate typically involves the esterification of [2,2’-bipyridine]-4,4’-dicarboxylic acid. One common method is the reaction of [2,2’-bipyridine]-4,4’-dicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
[2,2’-bipyridine]-4,4’-dicarboxylic acid+2C2H5OH→Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate+2H2O
Industrial Production Methods
Industrial production of diethyl [2,2’-bipyridine]-4,4’-dicarboxylate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding bipyridine N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Bipyridine N-oxides.
Reduction: [2,2’-bipyridine]-4,4’-diol.
Substitution: Various substituted bipyridine derivatives.
Mecanismo De Acción
The mechanism of action of diethyl [2,2’-bipyridine]-4,4’-dicarboxylate primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable chelate complexes with metal centers. These complexes can participate in various catalytic and electronic processes, influencing molecular pathways and reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate
- Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate
- Diethyl [4,4’-bipyridine]-4,4’-dicarboxylate
Uniqueness
Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is unique due to its specific substitution pattern, which influences its coordination behavior and electronic properties. The 4,4’-substitution allows for the formation of distinct metal complexes with unique geometries and reactivities compared to other bipyridine derivatives.
Propiedades
IUPAC Name |
ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXJVXIVHPUFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477347 | |
| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-42-1 | |
| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in chemical research?
A: Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate (dceb) is primarily used as a ligand in coordination chemistry, particularly with transition metals like ruthenium, iridium, and copper. [, , , , , , ] This is due to the presence of two nitrogen atoms in the bipyridine ring that can readily donate electrons to form stable complexes with metal ions.
Q2: What are the implications of incorporating Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate into metal complexes for photocatalysis?
A: Dceb plays a crucial role in influencing the photocatalytic activity of metal complexes. For instance, in ruthenium-based complexes designed for photocatalytic hydrogen generation, the presence of dceb as a peripheral ligand was found to enhance hydrogen production compared to complexes with other ligands like 2,2'-bipyridine (bpy). [] This is attributed to the participation of dceb in the photocatalytic process. Additionally, its ester groups can influence electron transfer properties and excited state lifetimes, impacting the overall efficiency of photocatalysis. [, ]
Q3: How does the structure of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate affect its electrochemical properties?
A: Electrochemical studies on ruthenium complexes containing dceb have shown that it undergoes reversible reduction processes. [] The presence of electron-withdrawing ester groups in dceb influences the reduction potentials, shifting them to more positive values compared to complexes with electron-donating substituents. This highlights the impact of structural modifications on the electrochemical behavior of dceb-containing complexes.
Q4: Are there any spectroscopic techniques used to study Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate and its metal complexes?
A: Yes, various spectroscopic techniques are employed to characterize dceb and its complexes. 1H NMR spectroscopy helps identify structural features and interactions with solvents. [] Infrared (IR) spectroscopy, including time-resolved IR, is used to analyze vibrational modes and study excited states in metal complexes containing dceb, particularly those designed for photocatalytic applications. [] UV-Vis spectroscopy is valuable for investigating the electronic transitions and light absorption properties of dceb-containing complexes. [, ]
Q5: How does the crystal structure of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate influence its solid-state interactions?
A: In the crystal structure of dceb, the molecule possesses inversion symmetry, with two half-molecules present in the asymmetric unit. [] These molecules are linked together through C—H⋯O and C—H⋯N hydrogen bonds, forming sheets and a three-dimensional framework. This organized packing arrangement in the solid state can have implications for its material properties and potential applications.
Q6: Have there been any studies on the stability and degradation of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in different environments?
A: While specific studies on the environmental degradation of dceb are limited in the provided research, electrochemical investigations on dceb-containing ruthenium complexes have revealed that the reduction products can undergo decomposition. [] For instance, (Et2-dcbpy)2Ru(CN)2 primarily undergoes de-esterification upon reduction, highlighting a potential degradation pathway for dceb. Further research is needed to fully understand its environmental fate and impact.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B162766.png)


![2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B162771.png)

![[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate](/img/structure/B162775.png)




